

Avitinib stability and storage best practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avitinib

Cat. No.: B593773

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Avitinib Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of **Avitinib**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for **Avitinib** powder?

A1: **Avitinib**, supplied as a lyophilized powder, should be stored at -20°C in a desiccated environment. Under these conditions, the chemical is stable for at least three to four years.^[1]^[2]^[3]

Q2: How should I prepare and store **Avitinib** stock solutions?

A2: **Avitinib** is soluble in organic solvents such as DMSO, ethanol, and DMF at approximately 30 mg/mL.^[2] For most in vitro experiments, a stock solution is prepared in DMSO. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.^[3] Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.^[3]

Q3: Can I store **Avitinib** solutions in aqueous buffers?

A3: **Avitinib** is sparingly soluble in aqueous buffers. To maximize solubility in aqueous solutions, it is recommended to first dissolve **Avitinib** in ethanol and then dilute with the

aqueous buffer of choice (e.g., PBS pH 7.2). A 1:10 solution of ethanol:PBS can achieve a solubility of approximately 0.9 mg/mL. It is not recommended to store aqueous solutions for more than one day.[2]

Q4: How do I prepare **Avitinib** for in vivo experiments?

A4: For in vivo studies, working solutions should be prepared fresh on the day of use.[3] A common formulation involves dissolving **Avitinib** in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. Another option is a suspension in corn oil with a small amount of DMSO.[3] Always ensure the solution is clear and homogenous before administration.

Q5: What is the mechanism of action of **Avitinib**?

A5: **Avitinib** is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[3] It selectively targets EGFR mutations, including the T790M resistance mutation and the L858R activating mutation, with significantly higher potency compared to wild-type EGFR.[1][3] By covalently binding to a cysteine residue in the ATP-binding site of the EGFR kinase domain, **Avitinib** blocks downstream signaling pathways, such as the Akt and ERK1/2 pathways, which are critical for cancer cell proliferation and survival.[3]

Troubleshooting Guides

Issue 1: **Avitinib** precipitate observed in my stock solution after thawing.

- Possible Cause: The stock solution may have been subjected to multiple freeze-thaw cycles, or the initial solvent may have contained moisture.
- Troubleshooting Steps:
 - Gently warm the vial to 37°C and vortex to see if the precipitate redissolves.
 - If the precipitate persists, centrifuge the vial at a low speed and use the supernatant. Note that the actual concentration may be lower than expected.
 - For future preparations, ensure you are using anhydrous DMSO and aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Issue 2: Inconsistent results in cell-based assays.

- Possible Cause: Degradation of **Avitinib** in the working solution or improper handling.
- Troubleshooting Steps:
 - Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment.
 - Ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a level that does not affect cell viability (typically $\leq 0.5\%$).
 - Verify the stability of **Avitinib** in your specific cell culture medium over the time course of your experiment.

Issue 3: Low potency observed in kinase assays.

- Possible Cause: Incorrect assay setup or degradation of the compound.
- Troubleshooting Steps:
 - Confirm the concentration and activity of your kinase and substrate.
 - Use a fresh dilution of **Avitinib**.
 - Include a known potent EGFR inhibitor as a positive control to validate your assay system.

Stability and Storage Summary

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C	≥ 4 years[2]	Keep desiccated.
Stock Solution in DMSO	-80°C	1 year[3]	Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.
-20°C	1 month[1][3]	Aliquot to avoid freeze-thaw cycles.	
Aqueous Solution	Room Temperature	≤ 1 day	Prepare fresh before use.
In Vivo Formulation	Room Temperature	Use immediately[3]	Prepare fresh on the day of the experiment.

Experimental Protocols

Forced Degradation Study Protocol (General Guidance)

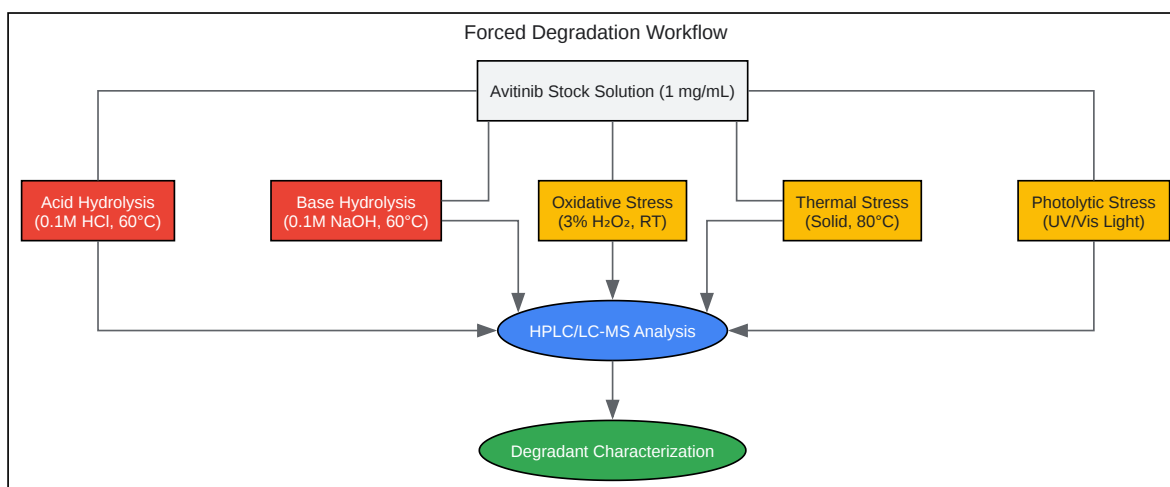
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. As specific data for **Avitinib** is not publicly available, this general protocol, based on ICH guidelines, can be adapted.

Objective: To identify potential degradation products of **Avitinib** under various stress conditions.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **Avitinib** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
- Photolytic Degradation: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. A diode array detector can be used to monitor for the appearance of new peaks.
- Characterization of Degradants: If significant degradation is observed, techniques such as LC-MS/MS and NMR can be used to identify and characterize the degradation products.



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Caption: Forced degradation experimental workflow.

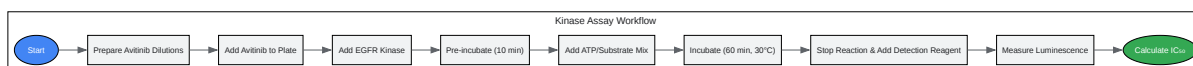
In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of **Avitinib** against EGFR kinase.

Methodology:

- Reagents and Materials:
 - Recombinant human EGFR kinase (wild-type or mutant).
 - Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - ATP.
 - Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).
 - **Avitinib** stock solution in DMSO.
 - ADP-Glo™ Kinase Assay kit or similar detection reagent.
 - 384-well white plates.
- Procedure:
 1. Prepare serial dilutions of **Avitinib** in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
 2. In a 384-well plate, add 2.5 µL of the diluted **Avitinib** or vehicle (DMSO control).
 3. Add 5 µL of the EGFR kinase solution (at 2X final concentration) to each well and incubate for 10 minutes at room temperature.
 4. Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and substrate (at 4X final concentration).

5. Incubate the reaction at 30°C for 60 minutes.
 6. Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
 7. Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each **Avitinib** concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of **Avitinib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: In vitro kinase assay experimental workflow.

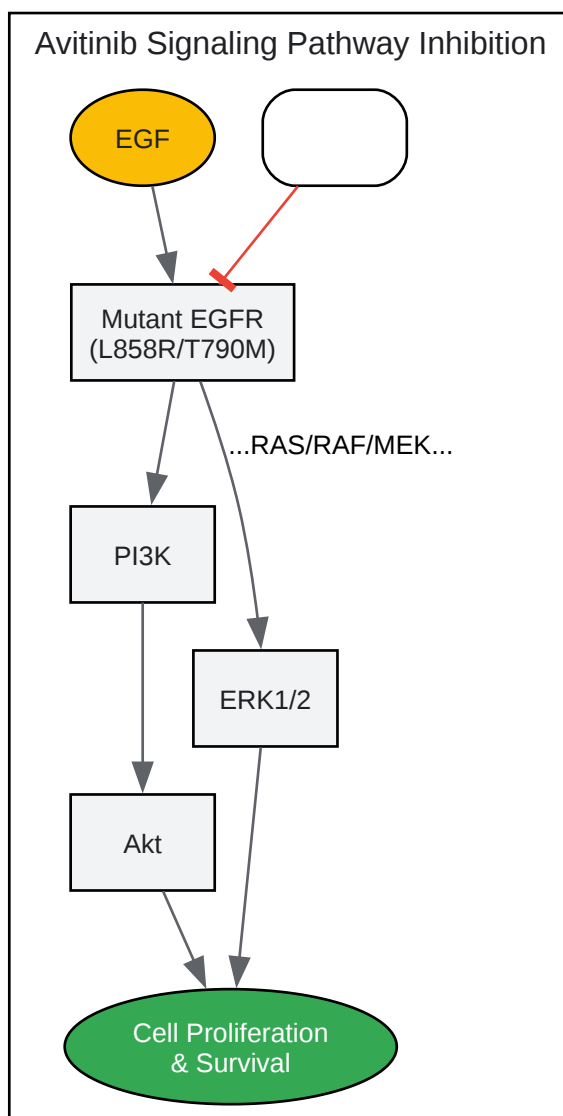
Cell Viability (MTT) Assay Protocol

Objective: To assess the effect of **Avitinib** on the viability of cancer cell lines (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations).

Methodology:

- Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of **Avitinib** in the appropriate cell culture medium.

- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **Avitinib**. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of cell viability against the logarithm of **Avitinib** concentration to determine the IC₅₀ value.



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Caption: **Avitinib**'s inhibition of the EGFR signaling pathway.

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- To cite this document: BenchChem. [Avitinib stability and storage best practices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593773#avitinib-stability-and-storage-best-practices>]

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